molecular formula C13H15N3O B7504948 N-cyclopentyl-1H-indazole-7-carboxamide

N-cyclopentyl-1H-indazole-7-carboxamide

Cat. No.: B7504948
M. Wt: 229.28 g/mol
InChI Key: DFHOEAIDLNFGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-1H-indazole-7-carboxamide is a substituted indazole derivative featuring a carboxamide group at the 7-position and a cyclopentyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-cyclopentyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(15-10-5-1-2-6-10)11-7-3-4-9-8-14-16-12(9)11/h3-4,7-8,10H,1-2,5-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHOEAIDLNFGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Inhibition of IKK2

One of the primary applications of N-cyclopentyl-1H-indazole-7-carboxamide is as an inhibitor of IκB kinase 2 (IKK2). This kinase plays a crucial role in the NF-kB signaling pathway, which is implicated in inflammation and cancer. By inhibiting IKK2, this compound may help in treating conditions associated with excessive NF-kB activity, such as autoimmune diseases and certain cancers .

Table 1: Summary of IKK2 Inhibitors

Compound NameMechanismTherapeutic Use
This compoundIKK2 InhibitorTreatment of inflammatory diseases and cancers
ARRY-797IKK2 InhibitorLMNA-related dilated cardiomyopathy
DY-9760eIKK2 InhibitorMyocardial injury protection

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. These effects are particularly notable in cancer cells with mutations in the BRCA genes, where the compound may enhance sensitivity to other therapeutic agents like PARP inhibitors .

Case Study: Efficacy in BRCA-mutant Cancer Cells

A study demonstrated that this compound significantly reduced cell viability in BRCA-mutant cell lines compared to wild-type cells. This suggests its potential use as a targeted therapy for patients with specific genetic backgrounds .

Neuroprotective Effects

Indazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. This compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease .

Table 2: Neuroprotective Compounds and Their Mechanisms

Compound NameMechanismDisease Targeted
This compoundReduces oxidative stressAlzheimer's disease
7-NitroindazolenNOS inhibitionNeurodegenerative diseases
YC-1Hypoxia-induced protectionCardiovascular diseases

Cardiovascular Applications

Indazoles, including this compound, are being explored for their cardiovascular benefits. They may help mitigate conditions such as hypertension by modulating nitric oxide synthase activity and reducing vascular inflammation .

Case Study: Cardiovascular Protection

In animal models, treatment with this compound resulted in decreased blood pressure and improved endothelial function. These findings support its potential application in treating cardiovascular diseases related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
N-Cyclopentyl-1H-indazole-7-carboxamide C₁₁H₁₄N₃O* 204.25 (calculated) Cyclopentyl carboxamide Potential IDO1 inhibition
N-(tert-Butyl)-1H-indazole-7-carboxamide C₁₂H₁₅N₃O 217.27 tert-Butyl carboxamide Synthetic intermediate
Ethyl 1H-indazole-7-carboxylate C₁₀H₁₀N₂O₂ 190.20 Ethyl ester High structural similarity
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ 320.39 Cyclopentylamino, phenyl, indole Safety data available

*Note: Molecular formula for this compound is inferred from structural analogs.

Key Comparisons

Substituent Effects on Lipophilicity and Bioactivity Cyclopentyl vs. Carboxamide vs. Ester: Carboxamides (e.g., this compound) exhibit greater hydrolytic stability compared to esters (e.g., ethyl 1H-indazole-7-carboxylate), making them more suitable for oral drug development .

Core Heterocycle Differences Indazole vs. Indole: Indazole derivatives (e.g., this compound) contain two adjacent nitrogen atoms, increasing hydrogen-bonding capacity compared to indole derivatives like 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid. This difference may influence enzyme inhibition profiles (e.g., IDO1) .

Safety and Synthetic Feasibility Safety data for 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid highlight the importance of substituent positioning, as phenyl groups may introduce toxicity risks . Synthetic routes for N-(tert-butyl)-1H-indazole-7-carboxamide suggest that cyclopentyl analogs could be synthesized via similar amide coupling strategies .

Preparation Methods

Carbodiimide-Mediated Coupling

Patent WO2014088983A1 highlights the use of 1,1'-carbonyldiimidazole (CDI) for activating indazole-7-carboxylic acid. The protocol involves:

  • Dissolving indazole-7-carboxylic acid in anhydrous dimethylformamide (DMF).

  • Adding CDI (1.2 equivalents) at room temperature to form the acyl imidazole intermediate.

  • Introducing cyclopentylamine (1.5 equivalents) and heating to 40°C for 6–8 hours.

This method achieves yields of 85–90%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. A representative reaction is:

Indazole-7-carboxylic acid+CDIDMF, RTAcyl imidazoleCyclopentylamine, 40°CThis compound\text{Indazole-7-carboxylic acid} + \text{CDI} \xrightarrow{\text{DMF, RT}} \text{Acyl imidazole} \xrightarrow{\text{Cyclopentylamine, 40°C}} \text{this compound}

Uronium-Based Activation

For substrates sensitive to prolonged heating, patent CN107573327B recommends O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. The procedure includes:

  • Mixing indazole-7-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in dichloromethane (DCM).

  • Adding N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to deprotonate the acid.

  • Adding cyclopentylamine (1.2 equivalents) and stirring at room temperature for 12 hours.

This method offers superior yields (92–94%) and minimizes byproduct formation, though it requires careful handling of moisture-sensitive reagents.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts coupling efficiency. Comparative studies from patent US6982274B2 demonstrate that polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates for CDI-mediated couplings, while DCM is optimal for HATU-based methods.

SolventCoupling AgentYield (%)Purity (%)
DMFCDI8996
DMAcCDI8795
DCMHATU9398
THFHATU7891

Temperature and Stoichiometry

Elevated temperatures (40–50°C) improve reaction kinetics for CDI-mediated couplings but risk imidazole byproduct formation. In contrast, HATU reactions perform optimally at 25°C. A 10–20% excess of cyclopentylamine ensures complete conversion, as confirmed by HPLC monitoring.

Purification and Characterization

Crude this compound is purified via:

  • Acid-Base Extraction : Washing with 1M HCl to remove unreacted amine, followed by neutralization with sodium bicarbonate.

  • Recrystallization : Ethanol-water (3:1 v/v) yields crystals with >99% purity (melting point: 178–180°C).

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:1) resolves residual impurities.

Characterization data from patent examples include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H), 4.12–4.05 (m, 1H, cyclopentyl-CH), 2.10–1.95 (m, 8H, cyclopentyl-CH₂).

  • HRMS : m/z calculated for C₁₃H₁₅N₃O [M+H]⁺: 230.1288, found: 230.1285.

Scale-Up Considerations

Industrial-scale synthesis requires modifications to lab protocols:

  • Continuous Flow Reactors : Patent WO2014088983A1 notes that CDI-mediated couplings in flow systems reduce reaction times from hours to minutes.

  • Catalyst Recycling : Copper residues from diazotization steps (if applicable) are removed via chelating resins, achieving <10 ppm metal content.

  • Cost Analysis : HATU-based methods, while efficient, incur higher reagent costs (~$120/mol) compared to CDI (~$45/mol).

Challenges and Alternative Approaches

Competing Side Reactions

Over-activation of the carboxylic acid with CDI can lead to symmetric anhydride formation, reducing yields. Patent CN107573327B mitigates this by using controlled stoichiometry (1.1 equivalents CDI).

Enzymatic Amination

Emerging methods from WO2014088983A1 employ transaminases for asymmetric amination, though this approach remains experimental for cyclopentylamine .

Q & A

Q. What are the recommended synthesis protocols for N-cyclopentyl-1H-indazole-7-carboxamide?

The synthesis of this compound typically involves multi-step reactions, including cyclization, amide coupling, and functional group protection. Key steps include:

  • Cyclopentylamine introduction : Reaction of 7-carboxyindazole derivatives with cyclopentylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Reaction optimization : Microwave-assisted synthesis can enhance reaction efficiency (e.g., 100–120°C for 1–2 hours), while pH control (6.5–7.5) minimizes side reactions .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

Characterization requires a combination of analytical techniques:

  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Structural confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to verify cyclopentyl and indazole moieties (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 284.13) .
    • Elemental analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound?

While specific toxicological data are limited, general precautions include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs .
  • Engineering controls : Fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Waste management : Avoid drainage disposal; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions, with ligand optimization (e.g., XPhos) to reduce byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require lower temperatures to prevent decomposition .
  • Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should contradictory data in physicochemical properties be resolved?

Existing literature lacks data on melting point, solubility, and stability. To address this:

  • Melting point determination : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Solubility profiling : Phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C .
  • Stability studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Q. What strategies enhance the compound’s pharmacological activity?

Structural modifications can improve bioactivity:

  • Indazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5-position to enhance target binding affinity .
  • Cyclopentyl group modification : Replace cyclopentyl with bicyclic amines (e.g., adamantane) to increase metabolic stability .
  • Prodrug design : Esterification of the carboxamide group to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.